molecular formula C13H9BrN4O2 B1466984 4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid CAS No. 957346-43-9

4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid

Cat. No. B1466984
Key on ui cas rn: 957346-43-9
M. Wt: 333.14 g/mol
InChI Key: BTDPZZPYXANPSD-UHFFFAOYSA-N
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Patent
US07893058B2

Procedure details

A solution of 4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester (6.02 g, 17.3 mmol) and LiOH (7.3 g, 174 mmol) in THF (200 mL) and water (200 mL) is stirred at 25° C. for 18 hours. The majority of the solvents are removed in vacuo, then to the remaining aqueous solution is added EtOAc. The aqueous layer is separated, then washed once more EtOAc. The aqueous phase is separated, acidified to pH 5 using concentrated hydrochloric acid and the resultant solid filtered and dried in the vacuum oven. The solid is identified as the desired title acid.
Name
4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[C:12]3[N:13]([CH:18]=[CH:19][N:20]=3)[C:14]([Br:17])=[CH:15][N:16]=2)=[CH:6][CH:5]=1.[Li+].[OH-]>C1COCC1.O>[Br:17][C:14]1[N:13]2[CH:18]=[CH:19][N:20]=[C:12]2[C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([C:3]([OH:21])=[O:2])=[CH:9][CH:8]=2)=[N:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
4-(5-bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid methyl ester
Quantity
6.02 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)NC=1C=2N(C(=CN1)Br)C=CN2)=O
Name
Quantity
7.3 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The majority of the solvents are removed in vacuo
ADDITION
Type
ADDITION
Details
to the remaining aqueous solution is added EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
WASH
Type
WASH
Details
washed once more EtOAc
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C(C=2N1C=CN2)NC2=CC=C(C(=O)O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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